B1574660 NKP-2235

NKP-2235

Cat. No. B1574660
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NKP-2235, also known as IT-235, is a first-in-class orally available gallium-based anticaner small molecule that targets the endoplasmic reticulum with a unique pattern of cytotoxicity. NKP-2235 IND has been cleared and a Phase I trial will be initiated shortly. NKP-2235 were discovered by Professor Bernhard Keppler, University of Vienna, Austria.

Scientific Research Applications

Cytotoxicity and Synergism with Antitumor Agents

NKP-2235, a gallium-based anti-cancer compound, demonstrates a novel pattern of cytotoxicity. It targets the endoplasmic reticulum, causing ER stress, intracellular Ca2+ release, and induction of pro-apoptotic factors. This compound shows marked synergism when combined with various anti-tumor agents, including 5-FU, temozolomide, gemcitabine, temsirolimus, and docetaxel, in several tumor types. Interestingly, the combination of NKP-2235 with paclitaxel and erlotinib requires sequential dosing for synergistic activity in lung cancer cells (Baerga, Cobb, Ogden, & Sheshbaradaran, 2012).

Comparative Studies with Other Ruthenium-based Anticancer Drugs

Although not directly about NKP-2235, research on NKP-1339, a ruthenium-based anticancer drug, provides context for the development of similar compounds like NKP-2235. NKP-1339 has shown success in clinical trials against solid cancer, highlighting the potential of ruthenium compounds in cancer therapy. These compounds bind strongly to serum proteins and are activated in the reductive tumor milieu, leading to cell cycle arrest, blockage of DNA synthesis, and induction of apoptosis (Trondl, Heffeter, Kowol, Jakupec, Berger, & Keppler, 2014).

Other Relevant Research

  • Alpha-Emitter Radium-223 in Skeletal Metastases Treatment : Studies on Radium-223, an alpha-emitter, in treating skeletal metastases in cancer patients provide insights into potential applications of NKP-2235 in similar areas. Radium-223 shows promising results in pain palliation and safety in patients with breast and prostate cancer (Nilsson, Larsen, Fosså, Balteskard, Borch, Westlin, Salberg, & Bruland, 2005).
  • Nanozeolite Bioconjugates Labeled with Radium-223 for Targeted Alpha Therapy : This study explores the use of nanozeolite-Substance P bioconjugates as vehicles for radium-223 in targeted alpha therapy, a concept that could be relevant to the application of NKP-2235 in targeted therapies (Piotrowska, Męczyńska-Wielgosz, Majkowska-Pilip, Koźmiński, Wójciuk, Cędrowska, Bruchertseifer, Morgenstern, Kruszewski, & Bilewicz, 2017).

properties

Product Name

NKP-2235

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NKP2235;  NKP 2235;  NKP-2235;  IT-235;  IT235;  IT 235.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.